molecular formula C15H15F3N4O3 B2541918 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1210496-62-0

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2541918
CAS RN: 1210496-62-0
M. Wt: 356.305
InChI Key: NFSXBIHPXVONTJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazole Derivatives and Their Applications

  • Metformin and Methylglyoxal Scavenging : Research has identified metformin, a drug with an imidazole structure, as a scavenger of methylglyoxal, a dicarbonyl compound involved in the formation of advanced glycation endproducts (AGEs). This scavenging activity leads to the formation of a novel imidazolinone metabolite, suggesting potential therapeutic significance in diabetic complications beyond lowering hepatic gluconeogenesis (O. Kinsky et al., 2016).

  • Vascular Effects of Topical Oxymetazoline : Oxymetazoline, another imidazole derivative, is utilized as a nasal decongestant due to its vasoconstrictive properties. This application is based on its ability to reduce nasal mucosal blood flow, highlighting the pharmacological profile and clinical relevance of imidazole compounds in treating upper airway infections (M. Bende & S. Löth, 1986).

  • Imidazolium Crosslinks in Uremic Patients : The formation of imidazolium crosslinks derived from lysine reactions with glyoxal and methylglyoxal in serum proteins of uremic patients indicates increased oxidative stress and advanced glycation endproduct (AGE) formation. This research sheds light on the molecular mechanisms of tissue damage in uremia and the role of imidazole derivatives in these processes (H. Odani et al., 1998).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives are used as drugs due to their broad range of chemical and biological properties .

Future Directions

The development of new drugs that overcome the antimicrobial resistance (AMR) problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c1-10-19-6-8-22(10)9-7-20-13(23)14(24)21-11-2-4-12(5-3-11)25-15(16,17)18/h2-6,8H,7,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXBIHPXVONTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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